Des-Arg10-kallidin is a decapeptide belonging to the kinin family, naturally occurring bioactive peptides involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. [ [], [] ] It is a metabolite of kallidin (Lys-bradykinin), another kinin peptide, generated by the enzymatic removal of the C-terminal arginine residue by carboxypeptidases, particularly kininase I enzymes like carboxypeptidase M and carboxypeptidase D. [ [], [] ] Unlike bradykinin, which primarily activates the B2 receptor, des-Arg10-kallidin exhibits high selectivity for the bradykinin B1 receptor (B1R). [ [], [] ] B1R is typically not expressed in healthy tissues but becomes rapidly upregulated during inflammation and injury, suggesting a role for des-Arg10-kallidin in these conditions. [ [], [], [] ]
The synthesis of Lys-[Des-Arg9]Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptide chains. This technique utilizes a resin-bound amino acid, where subsequent amino acids are added in a sequential manner through peptide bond formation. The key steps include:
Lys-[Des-Arg9]Bradykinin has a complex structure characterized by a specific sequence of amino acids: KRPPGFSPF. The structure features multiple functional groups including amides and carboxylic acids, which are crucial for its biological activity. The compound's stereochemistry is important; it contains chiral centers at several positions, influencing its interaction with receptors .
Lys-[Des-Arg9]Bradykinin participates in various biochemical reactions primarily through its interaction with bradykinin receptors. Upon binding to the B1 receptor, it activates intracellular signaling pathways that lead to vasodilation and hypotension. The compound can also undergo enzymatic degradation by kininases, which cleave peptide bonds, thus modulating its activity and duration of action .
Lys-[Des-Arg9]Bradykinin exerts its effects primarily through selective activation of the B1 receptor. This interaction triggers a series of intracellular events:
The compound's potency as a hypotensive agent is attributed to its ability to reduce peripheral vascular resistance effectively .
Lys-[Des-Arg9]Bradykinin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for practical applications in research settings.
Lys-[Des-Arg9]Bradykinin has numerous scientific applications:
Lys-[Des-Arg⁹]Bradykinin (also termed des-Arg¹⁰-kallidin or kallidin-1-9) is a bioactive decapeptide derived from the enzymatic processing of kininogens. Its molecular formula is C₅₀H₇₃N₁₃O₁₁, with a molecular weight of 1,032.20 g/mol [4] [10]. Structurally, it consists of the sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe, representing the N-terminal extension of bradykinin (BK) by a lysine residue and the omission of the C-terminal arginine found in BK [4] [5]. This modification critically alters its receptor specificity and metabolic stability.
Table 1: Structural Comparison of Lys-[Des-Arg⁹]Bradykinin with Related Kinins
Peptide | Amino Acid Sequence | Length | Molecular Weight (g/mol) |
---|---|---|---|
Lys-[Des-Arg⁹]Bradykinin | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | 9 residues | 1032.20 |
Bradykinin (BK) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 9 residues | 1060.22 |
Kallidin (Lys-BK) | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 10 residues | 1188.37 |
Des-Arg⁹-BK | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | 8 residues | 904.05 |
The peptide’s susceptibility to proteolysis is a key feature: Angiotensin-converting enzyme (ACE) cleaves it at the Ser⁶-Pro⁷ bond, yielding the stable metabolite BK₁₋₆ (Arg-Pro-Pro-Gly-Phe-Ser) [6]. Its conformational flexibility allows optimal interaction with the B₁ receptor’s extracellular loops and transmembrane domains [10].
The discovery of Lys-[Des-Arg⁹]Bradykinin is intertwined with the characterization of kinin receptors. Early pharmacologic studies in the 1980s identified a receptor subtype (later termed B₁) in rabbit aorta that responded preferentially to des-Arg metabolites of kinins but not to intact BK or kallidin [2] [3]. This receptor exhibited unique induction during inflammation or endotoxin exposure, contrasting with the constitutive B₂ receptor [9].
In 1991, seminal work by Gobeil et al. demonstrated that Lys-[Des-Arg⁹]Bradykinin was ≈10-fold more potent than des-Arg⁹-BK at inducing hypotension in lipopolysaccharide (LPS)-pretreated rabbits, solidifying its role as a primary endogenous B₁ agonist [3]. The development of metabolically stabilized analogs (e.g., Sar-[D-Phe⁸]des-Arg⁹-BK) further confirmed its physiologic relevance by prolonging hypotensive responses [3]. These findings positioned Lys-[Des-Arg⁹]Bradykinin as a critical mediator in inflammatory pathologies beyond classic B₂ receptor activation.
The kallikrein-kinin system (KKS) is a proteolytic cascade generating vasoactive kinins from kininogen precursors. Lys-[Des-Arg⁹]Bradykinin originates via two sequential enzymatic steps:
Table 2: Key Proteases Regulating Lys-[Des-Arg⁹]Bradykinin in the KKS
Enzyme | Action on Kinins | Effect on Lys-[Des-Arg⁹]BK |
---|---|---|
Tissue Kallikrein (KLK-1) | Cleaves LK to release kallidin (Lys-BK) | Generates precursor |
Carboxypeptidase M/N | Removes C-terminal Arg from kallidin | Direct generator |
Angiotensin-Converting Enzyme (ACE) | Cleaves Ser⁶-Pro⁷ bond | Major inactivator |
Aminopeptidase M | Hydrolyzes N-terminal Lys residue | Converts to des-Arg⁹-BK |
Unlike bradykinin (which activates constitutive B₂ receptors), Lys-[Des-Arg⁹]Bradykinin is a high-affinity, selective agonist for the inducible B₁ receptor (Ki = 0.12 nM for human B₁R) [4] [10]. B₁ receptor expression is minimal under physiologic conditions but is markedly upregulated by inflammatory cytokines (e.g., IL-1β), bacterial endotoxins (e.g., LPS), and tissue injury [2] [9]. This induction shifts KKS signaling toward prolonged effects mediated by B₁ receptors, including:
Thus, Lys-[Des-Arg⁹]Bradykinin represents a pivotal effector molecule linking KKS activation to chronic inflammatory processes, while BK mediates acute responses [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7